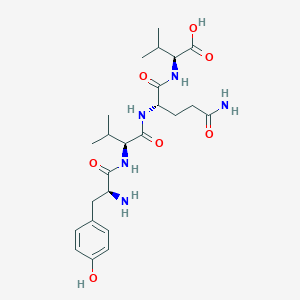

L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

Description

Properties

CAS No. |

915224-03-2 |

|---|---|

Molecular Formula |

C24H37N5O7 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H37N5O7/c1-12(2)19(28-21(32)16(25)11-14-5-7-15(30)8-6-14)23(34)27-17(9-10-18(26)31)22(33)29-20(13(3)4)24(35)36/h5-8,12-13,16-17,19-20,30H,9-11,25H2,1-4H3,(H2,26,31)(H,27,34)(H,28,32)(H,29,33)(H,35,36)/t16-,17-,19-,20-/m0/s1 |

InChI Key |

FDSNWYDYIYGOOR-ZULIPRJHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Precursors

Biosynthesis of Constituent L-Amino Acids

The production of each amino acid follows distinct metabolic routes, converting central metabolic intermediates into the final structures required for peptide synthesis.

L-Tyrosine is an aromatic amino acid synthesized in organisms through two primary pathways. In animals, the main route is the hydroxylation of the essential amino acid L-phenylalanine. davuniversity.org In many microorganisms and plants, tyrosine is synthesized de novo via the shikimate pathway, culminating in the formation of chorismate, a common precursor for all three aromatic amino acids. khanacademy.org

From L-Phenylalanine: The conversion of L-phenylalanine to L-tyrosine is an irreversible reaction catalyzed by the enzyme phenylalanine hydroxylase . davuniversity.org This reaction occurs predominantly in the liver and requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). davuniversity.orgyoutube.com During the reaction, one atom of oxygen is incorporated into the phenyl ring of phenylalanine to form the hydroxyl group of tyrosine, while the other oxygen atom is reduced to water. davuniversity.org Tetrahydrobiopterin is oxidized to dihydrobiopterin and is subsequently regenerated by the enzyme dihydrobiopterin reductase in an NADPH-dependent reaction. youtube.com

Arogenate Pathway: In many plants and bacteria, L-tyrosine is synthesized from chorismate. Chorismate is first converted to prephenate by chorismate mutase. Prephenate is then transaminated to form arogenate. Finally, arogenate dehydrogenase catalyzes the oxidative decarboxylation of arogenate to yield L-tyrosine. researchgate.net This pathway is a key route for de novo tyrosine synthesis in these organisms. researchgate.net

Table 1: Key Enzymes in L-Tyrosine Biosynthesis

| Enzyme | Pathway | Reaction | Organisms |

|---|---|---|---|

| Phenylalanine Hydroxylase | Phenylalanine Conversion | L-Phenylalanine + O₂ + BH₄ → L-Tyrosine + H₂O + BH₂ | Animals |

| Arogenate Dehydrogenase | Arogenate Pathway | Arogenate + NAD⁺ → L-Tyrosine + NADH + H⁺ + CO₂ | Plants, Bacteria |

L-Valine is a branched-chain amino acid (BCAA) whose synthesis pathway is shared for several steps with that of L-isoleucine and is a precursor for L-leucine. nih.gov This pathway has been extensively studied in bacteria like Escherichia coli and Corynebacterium glutamicum, as well as in plants.

The synthesis of L-valine begins with two molecules of pyruvate (B1213749). The key steps are:

The condensation of two pyruvate molecules to form 2-acetolactate (B3167203), a reaction catalyzed by acetohydroxyacid synthase (AHAS) . pnas.org

The conversion of 2-acetolactate to α,β-dihydroxyisovalerate, catalyzed by acetohydroxyacid isomeroreductase .

The dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate by dihydroxyacid dehydratase . nih.gov

The final step is the transamination of α-ketoisovalerate, where an amino group is donated (often from glutamate) to form L-valine. This is catalyzed by a branched-chain amino acid aminotransferase .

Regulation: The L-valine biosynthetic pathway is tightly regulated, primarily through feedback inhibition and transcriptional attenuation.

Feedback Inhibition: The enzyme AHAS is a major regulatory point. In many organisms, its activity is inhibited by high levels of L-valine. nih.govpnas.org In E. coli, there are three isoenzymes of AHAS, each with different sensitivities to valine, leucine (B10760876), and isoleucine, allowing for fine-tuned control. pnas.org

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes (the ilv operon in E. coli) is repressed in the presence of all three branched-chain amino acids: L-valine, L-leucine, and L-isoleucine. nih.govnih.gov This is known as multivalent repression, ensuring the cell does not overproduce these amino acids. nih.gov

Table 2: L-Valine Biosynthetic Pathway Enzymes

| Enzyme | Abbreviation | Reaction Step |

|---|---|---|

| Acetohydroxyacid Synthase | AHAS | Pyruvate → 2-Acetolactate |

| Acetohydroxyacid Isomeroreductase | 2-Acetolactate → α,β-Dihydroxyisovalerate | |

| Dihydroxyacid Dehydratase | α,β-Dihydroxyisovalerate → α-Ketoisovalerate | |

| Branched-chain Amino Acid Aminotransferase | α-Ketoisovalerate → L-Valine |

L-Glutamine is the most abundant amino acid in the human body and plays a central role in nitrogen metabolism. youtube.com Its synthesis is a relatively simple but vital reaction that occurs in almost all tissues, with the highest activity in muscle, liver, and brain. cellsignal.com

The sole pathway for L-glutamine synthesis is the ATP-dependent condensation of L-glutamate and ammonia (B1221849) (NH₃). youtube.comcellsignal.com This reaction is catalyzed by the enzyme glutamine synthetase (GS) . youtube.comelifesciences.org The reaction proceeds in two steps on the enzyme surface: first, ATP phosphorylates the γ-carboxyl group of glutamate (B1630785) to form a γ-glutamyl phosphate (B84403) intermediate. Second, ammonia, acting as a nucleophile, attacks the intermediate, displacing the phosphate group to form L-glutamine. elifesciences.org This process serves as a primary mechanism for assimilating and detoxifying ammonia, packaging it into the non-toxic form of glutamine for transport in the blood. elifesciences.org

Metabolic Interconversions of Constituent L-Amino Acids

While the direct interconversion between tyrosine, valine, and glutamine is not a feature of metabolism, their catabolic pathways are linked through common intermediates, particularly those of the tricarboxylic acid (TCA) cycle. This metabolic convergence means that the carbon skeletons of these amino acids can indirectly contribute to the synthesis of one another, primarily through the pool of glucogenic precursors.

L-Tyrosine Catabolism: The degradation of tyrosine occurs mainly in the liver. Through a series of enzymatic reactions, its carbon skeleton is broken down into fumarate (a TCA cycle intermediate) and acetoacetate (a ketone body). Because it yields both a TCA cycle intermediate and a precursor to acetyl-CoA, tyrosine is classified as both glucogenic and ketogenic. davuniversity.orgyoutube.com

L-Valine Catabolism: As a glucogenic amino acid, the breakdown of L-valine ultimately yields succinyl-CoA , another intermediate of the TCA cycle. This conversion involves several steps, including transamination and oxidative decarboxylation.

L-Glutamine Catabolism: Glutamine plays a crucial role in cellular energy and biosynthesis, a process termed glutaminolysis. nih.gov It is first hydrolyzed by glutaminase (GLS) to form glutamate and ammonia. cellsignal.comlibretexts.org Glutamate can then be converted by glutamate dehydrogenase or a transaminase into α-ketoglutarate , which directly enters the TCA cycle. cellsignal.comlibretexts.org This makes glutamine a major anaplerotic substrate, meaning it replenishes TCA cycle intermediates, which is especially critical in rapidly proliferating cells. cellsignal.comnih.gov

The common entry points of these amino acids into the TCA cycle (fumarate, succinyl-CoA, and α-ketoglutarate) highlight their metabolic interconnectedness. For example, the carbon from glutamine can be used to synthesize oxaloacetate, which is a precursor for gluconeogenesis and the synthesis of other non-essential amino acids. Research has also shown a metabolic link where impaired tyrosine catabolism in liver cancer cells leads to an increased dependence on glutamine metabolism to fuel the TCA cycle. nih.gov

Table 3: Catabolic Fates of Constituent Amino Acids

| Amino Acid | Classification | Key Catabolic Intermediate | Metabolic Link |

|---|---|---|---|

| L-Tyrosine | Glucogenic & Ketogenic | Fumarate, Acetoacetate | Enters TCA cycle and ketone body synthesis. davuniversity.orgyoutube.com |

| L-Valine | Glucogenic | Succinyl-CoA | Enters TCA cycle. |

| L-Glutamine | Glucogenic | α-Ketoglutarate | Directly enters and replenishes TCA cycle. cellsignal.com |

Theoretical Considerations for In Vivo Peptide Formation

The synthesis of a specific, linear peptide such as L-tyrosyl-L-valyl-L-glutaminyl-L-valine in vivo is overwhelmingly the result of ribosomal protein synthesis. This process, known as translation, decodes the genetic information stored in messenger RNA (mRNA) to assemble a polypeptide chain with a precise amino acid sequence.

The formation of the peptide bonds is catalyzed by the ribosome, which is a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. The active site for peptide bond formation, the peptidyl transferase center (PTC), is located in the large ribosomal subunit and is composed entirely of rRNA, making the ribosome a ribozyme. researchgate.netnih.gov

The mechanism involves the following key steps:

Charging of tRNA: Each amino acid (tyrosine, valine, and glutamine) is first activated and covalently attached to its specific transfer RNA (tRNA) molecule by an enzyme called aminoacyl-tRNA synthetase.

Initiation: The ribosome assembles on an mRNA molecule, and the first charged tRNA (carrying the N-terminal amino acid, in this case, a tRNA for tyrosine) binds to the P (peptidyl) site of the ribosome.

Elongation: The next charged tRNA, corresponding to the subsequent codon on the mRNA (for the first valine), enters the A (aminoacyl) site of the ribosome.

Peptide Bond Formation: The peptidyl transferase center catalyzes a nucleophilic attack from the amino group of the amino acid in the A site on the carbonyl carbon of the amino acid in the P site. This reaction forms a peptide bond and transfers the growing polypeptide chain from the P-site tRNA to the A-site tRNA. researchgate.net The energy for this bond formation is derived from the high-energy ester bond linking the amino acid to its tRNA.

Translocation: The ribosome then moves one codon down the mRNA. The uncharged tRNA from the P site moves to the E (exit) site and is released, while the tRNA carrying the newly formed dipeptide moves from the A site to the P site. This frees the A site for the next charged tRNA (for glutamine).

Termination: This cycle of elongation repeats, adding glutamine and then the second valine, until the ribosome encounters a stop codon on the mRNA, at which point the completed tetrapeptide is released.

This ribosomal mechanism ensures the high fidelity and processivity required to synthesize a peptide with the exact sequence of this compound as dictated by a corresponding mRNA template. While other mechanisms of peptide synthesis exist, such as non-ribosomal peptide synthesis in microbes, the formation of such a specific tetrapeptide in most organisms is theoretically governed by translation.

Synthesis Methodologies of L Tyrosyl L Valyl L Glutaminyl L Valine

Chemical Synthesis Approaches

Chemical peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. This process necessitates the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for synthesizing peptides like Tyr-Val-Gln-Val. youtube.comiris-biotech.de In SPPS, the C-terminal amino acid (in this case, valine) is first attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner on this solid support. iris-biotech.depeptide.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. nih.gov

The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is a widely used method in SPPS due to its mild deprotection conditions. nih.gov The synthesis cycle for Tyr-Val-Gln-Val would involve the following steps:

Resin Preparation: A suitable resin, such as a Wang or 2-chlorotrityl chloride resin, is chosen. The first amino acid, Fmoc-L-Valine, is attached to the resin. sigmaaldrich.com

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound valine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de

Coupling: The next amino acid in the sequence, Fmoc-L-Glutamine with its side chain protected, is activated and coupled to the free amine of the resin-bound valine.

Washing: The resin is washed to remove excess reagents and by-products.

Repeat Cycle: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-L-Valine and finally Fmoc-L-Tyrosine (with side-chain protection), to build the full tetrapeptide sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. iris-biotech.de

The selection of appropriate protecting groups is critical for a successful synthesis, ensuring that only the desired peptide bonds are formed. creative-peptides.com In an Fmoc-based strategy, an orthogonal protection scheme is employed, where the N-terminal Fmoc group is base-labile, while the side-chain protecting groups are acid-labile. peptide.com

For the synthesis of Tyr-Val-Gln-Val, the following side-chain protecting groups are commonly used:

Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected to prevent side reactions. A common protecting group is the tert-butyl (tBu) ether. researchgate.net This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final cleavage step. iris-biotech.de

Glutamine (Gln): The amide side chain of glutamine can undergo dehydration to a nitrile during activation. peptide.compeptide.com To prevent this, a protecting group such as the trityl (Trt) group is often employed. peptide.com The Trt group is also acid-labile and is removed during the final cleavage. iris-biotech.de

Valine (Val): The side chain of valine is a non-reactive alkyl group and does not require protection.

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc-SPPS) | Deprotection Condition |

| L-Tyrosine | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |

| L-Valine | Isopropyl | None Required | - |

| L-Glutamine | Amide (-CONH2) | Trityl (Trt) | Trifluoroacetic Acid (TFA) |

Table 1: Side-Chain Protecting Groups for Tyr-Val-Gln-Val Synthesis

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide requires an activating agent, known as a coupling reagent. iris-biotech.deuni-kiel.de The choice of coupling reagent is crucial, especially when dealing with sterically hindered amino acids like valine. nih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization. peptide.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are used. sigmaaldrich.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and provide rapid coupling with minimal racemization, making them suitable for hindered couplings. uni-kiel.desigmaaldrich.com HATU, in particular, is known for its high reactivity. sigmaaldrich.com

For the synthesis of Tyr-Val-Gln-Val, which contains two sterically hindered valine residues, a potent coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) would be a suitable choice.

| Coupling Reagent | Abbreviation | Class | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Effective, but byproduct is insoluble. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Soluble byproduct, suitable for SPPS. peptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | High coupling efficiency, avoids hazardous byproducts of earlier reagents. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP but with less hazardous byproducts. sigmaaldrich.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Very high reactivity, excellent for hindered couplings. sigmaaldrich.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Efficient and commonly used. sigmaaldrich.com |

Table 2: Common Coupling Reagents in Peptide Synthesis

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. slideshare.net While it can be more challenging for longer peptides due to difficulties in purifying the intermediate products, it remains a viable option for shorter peptides like Tyr-Val-Gln-Val, especially for large-scale production. rsc.org

The strategy involves the sequential coupling of protected amino acids in solution, followed by purification of the intermediate di-, tri-, and finally tetrapeptide at each step, often by crystallization or chromatography. The same principles of protecting groups and coupling reagents as in SPPS apply.

For the synthesis of larger peptides, a convergent approach known as segment condensation can be employed. This method involves the synthesis of smaller, protected peptide fragments which are then coupled together. slideshare.net For Tyr-Val-Gln-Val, one could envision synthesizing the dipeptides Tyr-Val and Gln-Val separately. These protected segments would then be coupled to form the final tetrapeptide. This strategy can be more efficient for longer sequences but carries a higher risk of racemization at the C-terminal residue of the activated peptide segment.

Purification and Characterization of Synthetic Intermediates and Final Product

Following cleavage from the solid support, the crude synthetic L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is a mixture containing the desired peptide as well as various impurities, such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected peptides. Therefore, a robust purification strategy is essential.

The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. A gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase is typically used to elute the components from a C18 column. Fractions are collected and analyzed for purity.

Table 1: Illustrative RP-HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Once purified, the identity and integrity of this compound and its intermediates must be confirmed through various analytical techniques.

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence of amino acids has been assembled. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the connectivity of the amino acids and the stereochemistry of the final peptide.

Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them to confirm the correct amino acid composition and ratio.

Table 2: Expected Characterization Data for this compound

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z corresponding to the calculated molecular weight |

| Amino Acid Analysis | Molar ratios of Tyr:Val:Gln approaching 1:2:1 |

Enzymatic Synthesis Approaches

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding without the need for extensive side-chain protection. researchgate.netmdpi.com L-amino acid ligases (Lals) are a promising class of enzymes for this purpose as they catalyze the formation of peptide bonds between unprotected amino acids in an ATP-dependent manner. nih.gov

L-Amino Acid Ligase-Mediated Peptide Synthesis

The enzymatic synthesis of this compound would likely proceed in a stepwise fashion, sequentially adding amino acids to build the tetrapeptide. This could involve one or more L-amino acid ligases with appropriate substrate specificities. The synthesis would begin with the formation of a dipeptide, followed by the addition of the subsequent amino acids. For instance, an L-amino acid ligase could first synthesize Val-Gln, to which Val could be added, and finally Tyr. The feasibility of this approach hinges on the substrate specificity of the chosen ligases.

Enzyme Screening and Engineering for Peptide Bond Formation

Not all naturally occurring L-amino acid ligases will exhibit the required substrate specificity to synthesize this compound. Therefore, a screening process to identify suitable enzymes from microbial sources is a critical first step. For example, the L-amino acid ligase from Pseudomonas syringae (TabS) has demonstrated broad substrate specificity, making it a potential candidate for screening. nih.gov

If no naturally occurring enzyme is found to be efficient for all the required coupling steps, protein engineering techniques can be employed. Site-directed mutagenesis can be used to alter the amino acid residues in the enzyme's active site to enhance its affinity for the specific amino acids of the target peptide (Tyr, Val, Gln) and improve its catalytic efficiency. nih.gov For example, mutations can be introduced to modify the size and hydrophobicity of the substrate-binding pocket to better accommodate the side chains of the desired amino acids. nih.gov

Table 3: Hypothetical Enzyme Screening Results for Dipeptide Formation

| Enzyme Source | N-terminal Substrate | C-terminal Substrate | Relative Activity (%) |

| Bacillus subtilis YwfE | L-Valine | L-Glutamine | 45 |

| Pseudomonas syringae TabS | L-Valine | L-Glutamine | 85 |

| Bacillus licheniformis | L-Valine | L-Glutamine | 60 |

| Pseudomonas syringae TabS | L-Glutaminyl-L-valine | L-Valine | 30 |

| Engineered TabS Variant | L-Glutaminyl-L-valine | L-Valine | 75 |

Optimization of Reaction Conditions for Enzymatic Yield

To maximize the yield of the enzymatically synthesized peptide, it is crucial to optimize the reaction conditions. nih.gov Key parameters that influence the efficiency of L-amino acid ligase-catalyzed reactions include:

pH: The pH of the reaction buffer affects the ionization state of the substrates and the enzyme's catalytic residues. The optimal pH for L-amino acid ligases is typically in the neutral to slightly alkaline range. nih.gov

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between these two factors.

Substrate Concentrations: The concentrations of the amino acid substrates and ATP can significantly impact the reaction equilibrium and rate. High concentrations of substrates can sometimes lead to substrate inhibition.

Enzyme Concentration: The amount of enzyme used will directly affect the reaction rate.

Divalent Cations: L-amino acid ligases often require a divalent cation, such as Mg²⁺, for activity, as it is essential for ATP binding and hydrolysis.

Table 4: Example of Optimization of a Hypothetical Enzymatic Coupling Step (Val + Gln -> Val-Gln)

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |

| pH | 7.0 | 65 | 8.0 | 85 | 9.0 | 70 |

| Temperature (°C) | 25 | 70 | 37 | 88 | 45 | 60 |

| [Valine] (mM) | 10 | 75 | 50 | 90 | 100 | 80 |

| [Glutamine] (mM) | 10 | 72 | 50 | 92 | 100 | 85 |

| [ATP] (mM) | 10 | 78 | 50 | 95 | 100 | 89 |

| [Mg²⁺] (mM) | 1 | 60 | 5 | 93 | 10 | 91 |

Through careful selection and optimization of both chemical and enzymatic synthesis routes, the efficient and high-purity production of this compound is achievable.

Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Primary and Secondary Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the structural features of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy each provide unique and complementary information regarding the peptide's conformation, sequence, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of peptides in solution. frontiersin.orgmdpi.com For L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed conformational insights.

In a typical ¹H NMR spectrum, distinct signals would be observed for the protons of each amino acid residue. For instance, the aromatic protons of the tyrosine residue would appear in the downfield region (around 6.5-7.5 ppm), while the aliphatic protons of the two valine residues and the glutamine side chain would resonate in the upfield region. The chemical shifts of the amide protons (H-N) are particularly sensitive to their local environment and can provide information about hydrogen bonding, a key element of secondary structure. mdpi.com Temperature coefficient studies, which measure the change in amide proton chemical shifts with temperature, can help identify protons involved in stable intramolecular hydrogen bonds, as these tend to have smaller temperature coefficients. mdpi.com

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning the proton resonances to specific amino acid residues and for determining their spatial proximity.

COSY and TOCSY: These experiments establish through-bond scalar couplings between protons, allowing for the identification of the spin systems of each amino acid residue. For example, the characteristic isopropyl group of the valine residues would show strong correlations between the α-proton, β-proton, and the two methyl groups.

NOESY: This technique detects through-space interactions between protons that are close to each other (typically within 5 Å), providing crucial distance restraints for structure calculation. For instance, NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) are indicative of the peptide backbone conformation. The presence of β-turns, a common secondary structure motif in tetrapeptides, can be inferred from specific patterns of NOEs. nih.govacs.org

The vicinal coupling constants, such as ³J(HN,Hα), can be related to the dihedral angle φ of the peptide backbone via the Karplus equation, providing further constraints on the conformational space of the peptide. mdpi.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Amino Acid Residue | Proton Type | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Tyrosine | Aromatic (ring) | 6.5 - 7.5 |

| α-H | 4.0 - 4.5 | |

| β-H | 2.8 - 3.2 | |

| Valine (x2) | α-H | 3.9 - 4.3 |

| β-H | 2.0 - 2.4 | |

| γ-CH₃ | 0.8 - 1.2 | |

| Glutamine | α-H | 4.1 - 4.5 |

| β-H | 2.0 - 2.4 | |

| γ-H | 2.3 - 2.7 |

This is an interactive data table. The values are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is a fundamental technique for verifying the primary structure (amino acid sequence) and assessing the purity of a synthesized or isolated peptide. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would typically be used to generate gas-phase ions of the peptide.

The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the molecular weight of the tetrapeptide. The experimentally determined mass can be compared to the theoretical mass calculated from the amino acid composition to confirm the identity of the peptide.

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this technique, the parent ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to determine the amino acid sequence. The fragmentation of the peptide backbone primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions.

b-ions: These fragments contain the N-terminus of the peptide.

y-ions: These fragments contain the C-terminus of the peptide.

The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. For example, the mass difference between the b₃ and b₂ ions would correspond to the mass of the glutamine residue. The fragmentation of the side chains can also provide additional structural information. For instance, the tyrosine side chain can lose a characteristic fragment. It is also important to distinguish between isomeric amino acids like leucine (B10760876) and isoleucine, and near-isobaric residues like lysine (B10760008) and glutamine, which can sometimes be challenging with low-resolution MS but is achievable with high-resolution instruments. jeol.com

Table 2: Predicted m/z Values for b- and y-ions of this compound

| Ion Type | Sequence | Predicted m/z |

|---|---|---|

| b₁ | Tyr | 164.07 |

| b₂ | Tyr-Val | 263.14 |

| b₃ | Tyr-Val-Gln | 391.20 |

| y₁ | Val | 118.09 |

| y₂ | Gln-Val | 246.15 |

This is an interactive data table. The m/z values are for the monoisotopic, singly charged ions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for investigating the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structural elements.

α-helix: Typically shows a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Characterized by a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coil: Exhibits a strong negative band near 200 nm.

β-turn: Can have various spectral shapes depending on the type of turn.

For a relatively short peptide like this compound, the CD spectrum would likely be a composite of signals from different conformations present in solution. It is unlikely to form a stable α-helix or an extensive β-sheet due to its short length. However, the presence of β-turns is highly probable, as they are common in short peptides. nih.gov The CD spectrum could therefore indicate a mixture of turn structures and random coil, and the spectral features might change in response to environmental factors such as solvent polarity or pH. researchgate.net

X-ray Crystallographic Studies of Related Peptides and Amino Acids

While obtaining a single crystal of the tetrapeptide this compound for X-ray diffraction analysis can be challenging, the crystal structures of its constituent amino acids and related dipeptides provide valuable insights into the likely bond lengths, bond angles, and intermolecular interactions that govern its solid-state conformation.

Crystal Structures of L-Valyl-L-Glutamine and L-Glutamyl-L-Valine

The crystal structures of the dipeptides L-Valyl-L-Glutamine and L-Glutamyl-L-Valine have been determined, revealing key details about their molecular geometry and packing. iucr.orgresearchgate.net

In the crystal structure of L-Valyl-L-Gln, the molecules are organized in an orthorhombic space group P2₁2₁2. iucr.orgresearchgate.net The structure of L-Glutamyl-L-Val, on the other hand, crystallizes in the monoclinic space group P2₁ with a distinct molecular geometry, including a unique eclipsed orientation of the charged amino group. iucr.orgresearchgate.net A significant finding from these studies is that dipeptides with an N-terminal hydrophobic residue and a C-terminal hydrophilic residue exhibit fundamentally different crystal packing patterns compared to those with the reverse sequence. iucr.org The glutamine side chain in L-Valyl-L-Gln participates in an additional hydrogen bond, which modifies the molecular geometry and cell parameters compared to L-Valyl-L-Glutamic acid. iucr.org

These structures provide precise measurements of bond lengths and angles within the valine and glutamine residues and the peptide bond linking them. This information can be used as a starting point for molecular modeling and conformational energy calculations of the larger tetrapeptide.

Structural Analysis of L-Valine and Related Amino Acids

The crystal structure of L-valine itself, as well as its hydrochloride salt, has been extensively studied. iucr.orgresearchgate.netresearchgate.net L-valine crystallizes in a zwitterionic form, with strong hydrogen bonding interactions between the amino and carboxylate groups determining the crystal packing. mdpi.com The structure of L-valine hydrochloride reveals the geometry of the protonated amino acid. iucr.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Valyl-L-Glutamine |

| L-Glutamyl-L-Valine |

| L-Valine |

| L-Tyrosine |

| L-Glutamine |

| L-valine hydrochloride |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches provide atomic-level insights into the dynamic nature of peptides in various environments. For this compound, these methods can elucidate the energetically favorable conformations and the transitions between them, offering a foundational understanding of its structure before it interacts with a biological target.

The conformational space of this compound is vast, owing to the rotational freedom around various single bonds within the peptide backbone and the amino acid side chains. Molecular dynamics (MD) simulations and quantum mechanical methods, such as Density Functional Theory (DFT), are employed to map this landscape and identify low-energy, stable conformers.

MD simulations can model the peptide's behavior over time, revealing how it folds and flexes in a simulated physiological environment. For a tetrapeptide like this, simulations would likely explore a range of secondary structures. Due to its short length, stable α-helices are unlikely. Instead, the peptide is predicted to adopt more compact, turn-like structures or exist as an ensemble of extended conformers. rsc.org The presence of the bulky Valine and Tyrosine residues would sterically hinder some conformations, while the flexible Glutamine side chain could facilitate specific folds.

Studies on short, glutamine-containing peptides have shown that the Gln residue plays a crucial role in directing the peptide's structure. rsc.org It can actively participate in hydrogen bonding to stabilize specific backbone conformations, such as β-turns or γ-turns. rsc.org A β-turn, for instance, would involve a hydrogen bond between the carbonyl oxygen of the Tyrosine residue and the amide proton of the C-terminal Valine, a fold potentially supported by the intervening Val-Gln sequence. The conformational behavior of polyglutamine peptides has been shown to be dependent on chain length and can be stabilized by carbonyl-carbonyl and CH-O interactions. scirp.org

The predicted conformations for this compound would likely include:

Extended Structures: Where the peptide backbone is stretched out, maximizing the distance between the N- and C-termini.

β-Turns: A compact, 180-degree turn involving four amino acid residues, stabilized by a backbone hydrogen bond.

γ-Turns: A tighter turn involving three residues, stabilized by a hydrogen bond between the carbonyl of one residue and the amide of the residue two positions along the chain.

Folded Structures: Driven by side-chain interactions, particularly involving the polar Glutamine and aromatic Tyrosine.

The following table summarizes the key dihedral angles (Phi and Psi) that define the backbone conformation of a peptide, which are central to the output of computational predictions.

| Dihedral Angle | Description | Typical Values for β-sheet | Typical Values for α-helix |

| Phi (Φ) | Rotation around the N-Cα bond | -139° | -57° |

| Psi (Ψ) | Rotation around the Cα-C' bond | +135° | -47° |

| Omega (ω) | Rotation around the peptide bond (C'-N) | 180° (trans) or 0° (cis) | 180° (trans) |

Intramolecular hydrogen bonds are paramount in stabilizing the predicted conformations of this compound. These non-covalent bonds form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.

Computational models would focus on identifying several potential hydrogen bonds:

Backbone-Backbone: As mentioned, these are critical for forming canonical secondary structures like β- and γ-turns. For a β-turn to form in this tetrapeptide, a hydrogen bond between the C=O of Tyr¹ and the N-H of Val⁴ is a primary candidate.

Side Chain-Backbone: The side chain of Glutamine (Gln³) is particularly adept at forming hydrogen bonds. Its terminal amide group (-CONH₂) contains both a donor (N-H) and an acceptor (C=O). This side chain can fold back to form a hydrogen bond with the peptide backbone, for instance, with the amide N-H of Gln³ itself or neighboring residues. This interaction can stabilize unique folded structures. rsc.org Studies on glutamine-containing peptides have demonstrated that the Gln side chain can form C8 (to the C-terminal side) and C9 (to the N-terminal side) hydrogen-bonded rings with the backbone. rsc.org

Side Chain-Side Chain: While less common in a short, linear peptide, interactions between the hydroxyl group of Tyrosine and the amide of Glutamine could occur in certain folded conformations, providing additional stability.

Aromatic Hydrogen Bonds: The aromatic ring of Tyrosine (Tyr¹) can act as a weak hydrogen bond acceptor. A specific interaction, known as an aromatic-(i+1) amine hydrogen bond, could potentially form between the Tyr¹ side chain and the N-H group of the adjacent Valine (Val²). nih.gov However, this type of bond is often geometrically constrained and considered weak. nih.gov

A molecular dynamics simulation would quantify the stability of these hydrogen bonds by measuring their occurrence and lifetime throughout the simulation. The table below illustrates the potential intramolecular hydrogen bonds that could be modeled.

| Donor Group | Acceptor Group | Type of Interaction | Potential Consequence |

| Val⁴ Amide (N-H) | Tyr¹ Carbonyl (C=O) | Backbone-Backbone | Stabilization of a Type I or Type II β-turn |

| Gln³ Side Chain (N-H) | Val² Carbonyl (C=O) | Side Chain-Backbone | Formation of a C9 hydrogen-bonded ring |

| Tyr¹ Hydroxyl (O-H) | Gln³ Side Chain (C=O) | Side Chain-Side Chain | Contributes to a compact, folded structure |

| Val² Amide (N-H) | Tyr¹ Aromatic Ring (π) | Aromatic Hydrogen Bond | Minor stabilization of the Tyr¹-Val² orientation nih.gov |

Structure-Activity Relationship (SAR) Derivations (Theoretical)

Structure-activity relationship (SAR) studies aim to connect the specific chemical features of a molecule to its biological effect. For this compound, a theoretical SAR can be derived by considering the functional role of each amino acid residue based on its physicochemical properties. This provides a hypothesis for how the peptide might interact with a biological target, such as an enzyme or receptor, and guides the design of more potent or selective analogs. The beneficial effects of bioactive peptides are often linked to their amino acid composition and sequence. nih.govnih.gov

A theoretical SAR for this tetrapeptide can be broken down by residue:

Position 1: L-Tyrosine (Tyr)

Phenolic Headgroup: The hydroxyl group on the aromatic ring is a key functional group. It can act as a hydrogen bond donor or acceptor, potentially crucial for anchoring the peptide into a binding pocket. In the context of antioxidant activity, this phenol (B47542) group is a primary scavenger of free radicals. nih.gov

Aromatic Ring: The ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in a receptor binding site.

Position 2: L-Valine (Val)

Position 3: L-Glutamine (Gln)

Polar Side Chain: The carboxamide side chain is a versatile hydrogen bonding motif. It can simultaneously donate and accept hydrogen bonds, allowing it to form specific and strong interactions with a target protein. rsc.org

Flexibility and Reach: The length and flexibility of the Gln side chain allow it to probe a binding site and form interactions that might not be accessible to residues with shorter side chains.

Position 4: L-Valine (Val)

Hydrophobic Anchor: Similar to the Valine at position 2, this residue provides a hydrophobic character, likely important for interaction with non-polar regions of a target. Its position at the C-terminus means its carboxylic acid group is free (unless modified), providing a potential site for ionic interactions or hydrogen bonding.

Based on these properties, a hypothetical model of interaction emerges where the Tyrosine residue acts as a primary binding anchor and functional group, the central Val-Gln sequence serves to correctly orient the peptide backbone and provide specific hydrogen bonding, and the C-terminal Valine contributes to hydrophobic binding. For instance, in designing an inhibitor for an enzyme like tyrosinase, electrostatic, hydrogen bonding, and hydrophobic interactions are all essential for potent activity. nih.gov

The following table outlines a theoretical SAR for this compound, predicting the effect of specific amino acid substitutions.

| Position | Original Residue | Substitution | Predicted Effect on Activity | Rationale |

| 1 | Tyrosine (Tyr) | Phenylalanine (Phe) | Likely decrease | Loss of the key hydroxyl group for hydrogen bonding or radical scavenging. nih.gov |

| 1 | Tyrosine (Tyr) | Alanine (Ala) | Significant decrease | Loss of both the hydroxyl group and the aromatic ring for hydrophobic/π-π interactions. |

| 2 | Valine (Val) | Leucine (Leu) / Isoleucine (Ile) | Potentially retained or slightly altered activity | Conservative substitution with other branched-chain hydrophobic amino acids; maintains hydrophobicity. |

| 2 | Valine (Val) | Glycine (Gly) | Likely decrease | Increased backbone flexibility may disrupt the required bioactive conformation; loss of hydrophobic side-chain interaction. |

| 3 | Glutamine (Gln) | Asparagine (Asn) | Potentially decreased activity | Shorter side chain may not be able to form the same optimal hydrogen bonds as Glutamine. |

| 3 | Glutamine (Gln) | Glutamate (B1630785) (Glu) | Activity highly dependent on the binding site's electrostatic nature | Introduction of a negative charge could be beneficial if the target has a positive pocket, or detrimental if it is negative. |

| 4 | Valine (Val) | Alanine (Ala) | Potentially decreased activity | Reduction in hydrophobicity at the C-terminus may weaken the binding affinity. |

Enzymatic Processing and Recognition

Susceptibility to Peptidase-Mediated Hydrolysis

The tetrapeptide's sequence, Tyr-Val-Gln-Val, presents several potential sites for enzymatic hydrolysis by both endo- and exopeptidases. The rate and pattern of degradation are determined by the specificities of these enzymes for the amino acid residues and the peptide bonds connecting them.

Endopeptidases cleave peptide bonds within the polypeptide chain. The susceptibility of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine to these enzymes is primarily dictated by the amino acid at the P1 position (the residue contributing the carboxyl group to the scissile bond). expasy.org

Chymotrypsin (B1334515): This digestive enzyme shows a strong preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids, namely Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). libretexts.orgyoutube.compromega.com Therefore, the most probable cleavage site within this tetrapeptide for chymotrypsin is the Tyr-Val bond. The enzyme's S1 specificity pocket is a deep, hydrophobic pocket that accommodates the large, aromatic side chain of Tyrosine. pressbooks.publibretexts.org Cleavage at other sites, such as after Valine or Glutamine, is significantly less likely. While precise kinetic values for this specific tetrapeptide are not readily available, the hydrolysis of the Tyr-Val bond is expected to be efficient, following Michaelis-Menten kinetics, characterized by a rapid initial phase (pre-steady-state) where the enzyme-substrate complex is formed, followed by a slower steady-state phase. libretexts.org

Pepsin: Pepsin, another digestive protease, also preferentially cleaves after aromatic residues like Phe, Tyr, and Trp, particularly at low pH. expasy.org It can also cleave at Leucine (B10760876) in the P1 or P1' position. expasy.org This indicates that pepsin would also target the Tyr-Val bond.

Other Endopeptidases: The peptide bonds Val-Gln and Gln-Val are not primary targets for common endopeptidases like trypsin (which cleaves after Lysine (B10760008) or Arginine) or elastase (which prefers small, neutral residues like Alanine). expasy.org

| Enzyme | Sequence | Predicted Cleavage Site | Specificity (P1 Position) | Reference |

|---|---|---|---|---|

| Chymotrypsin | Tyr-Val-Gln-Val | Tyr↓Val | Prefers aromatic residues (Tyr, Phe, Trp). | libretexts.orgpromega.comexpasy.org |

| Pepsin | Tyr-Val-Gln-Val | Tyr↓Val | Prefers aromatic or bulky hydrophobic residues (Phe, Tyr, Trp, Leu). | expasy.org |

Exopeptidases catalyze the cleavage of peptide bonds from the ends of a peptide chain. wikipedia.orgfrontiersin.org this compound is susceptible to degradation by both aminopeptidases and carboxypeptidases.

Aminopeptidases: These enzymes sequentially remove single amino acids from the N-terminus. wikipedia.org Aminopeptidase N (APN), for instance, is a membrane-bound metalloprotease that cleaves N-terminal neutral amino acids. nih.gov The degradation pathway would begin with the cleavage of the N-terminal L-Tyrosine, yielding Tyrosine and the tripeptide Valyl-L-glutaminyl-L-valine. This process can continue with the subsequent removal of L-Valine and L-Glutamine. frontiersin.orgnih.gov

Carboxypeptidases: These enzymes act on the C-terminus of the peptide. Carboxypeptidase A (CPA), a pancreatic digestive enzyme, shows a preference for cleaving C-terminal amino acids with bulky aromatic or branched hydrophobic side chains, such as Phenylalanine, Tyrosine, and Valine. wikipedia.orgnih.govyoutube.com Therefore, CPA would efficiently cleave the C-terminal L-Valine from the tetrapeptide, releasing Valine and the tripeptide L-Tyrosyl-L-valyl-L-glutamine.

Degradation by exopeptidases is typically a stepwise process, leading to the complete hydrolysis of the peptide into its constituent amino acids. frontiersin.orgnih.gov

The enzymatic breakdown of this compound results in a predictable set of smaller peptides and free amino acids. The specific products generated depend on the enzyme(s) present. The identification and quantification of these products are commonly achieved using techniques like liquid chromatography coupled with mass spectrometry (LC/MS). nih.govnih.gov

The potential degradation products include:

From Endopeptidase (Chymotrypsin) action:

L-Tyrosine

L-valyl-L-glutaminyl-L-valine

From Aminopeptidase action (sequential):

L-Tyrosine and L-valyl-L-glutaminyl-L-valine

L-Valine and L-glutaminyl-L-valine

L-Glutamine and L-valine

From Carboxypeptidase A action:

L-Valine

L-Tyrosyl-L-valyl-L-glutamine

Complete hydrolysis by a combination of these enzymes would ultimately yield the individual constituent amino acids: L-Tyrosine, L-Glutamine, and two molecules of L-Valine.

| Enzyme(s) | Resulting Degradation Products | Reference |

|---|---|---|

| Chymotrypsin | L-Tyrosine; L-valyl-L-glutaminyl-L-valine | libretexts.orgexpasy.org |

| Aminopeptidases | L-Tyrosine; L-Valine; L-Glutamine (released sequentially) | wikipedia.orgfrontiersin.org |

| Carboxypeptidase A | L-Valine; L-Tyrosyl-L-valyl-L-glutamine | wikipedia.orgnih.gov |

| Combined Peptidases | L-Tyrosine; L-Valine (x2); L-Glutamine | frontiersin.orgnih.gov |

Molecular Mechanisms of Peptide Recognition by Enzymes

The interaction between the tetrapeptide's constituent amino acids and specific enzymes is governed by precise molecular recognition mechanisms, particularly evident in the function of aminoacyl-tRNA synthetases.

Valyl-tRNA synthetase (ValRS) is the enzyme responsible for attaching L-Valine to its corresponding tRNA (tRNAVal), a critical step in protein synthesis. aars.online Since L-Valine appears twice in the peptide sequence, the mechanism of its recognition by ValRS is highly relevant. ValRS employs a sophisticated "double-sieve" mechanism to ensure high fidelity and to discriminate the correct L-Valine from structurally similar amino acids like the larger L-isoleucine and the isosteric L-threonine. nih.gov

First Sieve (Aminoacylation Site): The initial binding site, or the synthetic site, acts as a coarse sieve. It is shaped to accommodate the side chain of L-Valine. The structure of this pocket, particularly the presence of a Proline residue (Pro41 in Thermus thermophilus), sterically excludes amino acids with larger side chains, such as L-isoleucine. nih.gov However, this site is unable to effectively exclude the smaller, isosteric L-threonine, which can be mistakenly activated to form Thr-AMP.

Second Sieve (Editing Site): To correct for the misactivation of threonine, ValRS possesses a separate editing or proofreading domain. aars.online If threonine is incorrectly attached to tRNAVal, the resulting Thr-tRNAVal is translocated to this editing site. The editing pocket is specifically designed to bind the threonyl moiety but not the valyl moiety. It has a higher affinity for the hydroxyl group of threonine, which allows it to selectively hydrolyze the incorrect Thr-tRNAVal, releasing threonine and freeing the tRNA to be correctly charged with valine. nih.gov This dual-level discrimination ensures the high accuracy of protein translation.

The recognition of the amino acids in this compound is a function of the specific architecture of enzyme binding pockets.

Valyl-tRNA Synthetase (ValRS): In the ValRS synthetic site, the valine side chain fits into a hydrophobic pocket. The discrimination from isoleucine is based on size exclusion. nih.gov In the editing site, a more hydrophilic pocket is formed by residues such as threonine and aspartate, which can form hydrogen bonds with the hydroxyl group of a misacylated threonine, but which cannot favorably accommodate the hydrophobic side chain of valine. nih.gov

Chymotrypsin: The specificity of chymotrypsin for tyrosine is determined by its S1 binding pocket. This is a deep, non-polar pocket lined with hydrophobic amino acid residues. libretexts.orgnih.gov This structure provides a favorable environment for the large, aromatic benzyl (B1604629) group of the tyrosine side chain through hydrophobic interactions, positioning the adjacent peptide bond for nucleophilic attack by the enzyme's catalytic triad (B1167595) (Ser-195, His-57, Asp-102). pressbooks.pubnih.gov

Aminopeptidase A (APA): In related aminopeptidases, a conserved tyrosine residue within the active site has been shown to be crucial for catalytic activity. This tyrosine is believed to participate in catalysis by stabilizing the transition state through interaction with the oxyanion intermediate formed during peptide bond hydrolysis. researchgate.net The active site also contains features that specifically recognize and bind the free N-terminal amine group of the substrate peptide. nih.gov

Carboxypeptidase A (CPA): The S1' pocket of CPA is a large, hydrophobic pocket that can accommodate bulky C-terminal residues like valine. The binding is primarily driven by hydrophobic interactions. The active site also contains a zinc ion, which is crucial for catalysis, coordinating with the carbonyl oxygen of the scissile peptide bond and activating a water molecule for nucleophilic attack. nih.govyoutube.com

Theoretical Involvement in Proteolytic Cascades

A proteolytic cascade is a series of events where one enzyme activates another through proteolysis, leading to a rapid and amplified biological response. nih.gov The involvement of a peptide like Tyr-Val-Gln-Val in such a cascade would theoretically depend on its ability to act as a substrate for a key protease in the pathway.

The specific sequence of Tyr-Val-Gln-Val does not correspond to the well-characterized cleavage sites of common proteases involved in major cascades like blood coagulation or apoptosis. However, it is plausible that it could be a substrate for other, less characterized or novel proteases.

The presence of a Tyrosine residue at the N-terminus is significant. Tyrosine is an aromatic amino acid, and its phenolic side chain can be a target for various enzymatic modifications, including phosphorylation by tyrosine kinases and oxidation. rsc.org While not direct cleavage, such modifications can be crucial steps in signaling cascades that may precede or trigger proteolytic events.

The theoretical susceptibility of the peptide bonds in Tyr-Val-Gln-Val to enzymatic cleavage is presented below:

| Peptide Bond | Potential Cleaving Protease Class | Rationale |

| Tyr-Val | Aminopeptidases, some metalloproteases | Cleavage at the N-terminus is common. The aromatic nature of Tyrosine might be a recognition element. |

| Val-Gln | Serine proteases (e.g., chymotrypsin-like) | Chymotrypsin prefers large hydrophobic residues like Tyrosine, but cleavage after Valine is also possible, though less frequent. |

| Gln-Val | Endopeptidases | The specificity would be highly dependent on the particular enzyme's substrate preference beyond the P1 and P1' sites. |

It is important to note that without direct experimental evidence, the involvement of this compound in any specific proteolytic cascade remains purely hypothetical. Further research, including in vitro digestion assays with various proteases and screening in cellular models, would be necessary to elucidate its actual biological role.

Functional and Biological Roles Theories and Hypotheses

Theoretical Roles as Signaling Molecules

Short peptides can act as signaling molecules, transmitting information between cells and modulating physiological processes. The potential for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine to function in such a capacity can be inferred from the properties of its constituent amino acids.

The presence of L-Tyrosine at the N-terminus is particularly noteworthy. Tyrosine is a precursor for the synthesis of important signaling molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. While the tetrapeptide itself is not a direct precursor in the same way, the tyrosine residue's phenol (B47542) group is a key site for post-translational modifications, most notably phosphorylation. Tyrosine phosphorylation is a fundamental mechanism in cellular signaling, and it is conceivable that this peptide could act as a substrate for specific tyrosine kinases, thereby participating in signaling cascades. The oxidation of tyrosine can also lead to the formation of various products involved in biological processes. ncert.nic.in

The two L-Valine residues, which are branched-chain amino acids, contribute to the peptide's hydrophobic character. wikipedia.orgnih.gov This hydrophobicity can be crucial for its interaction with and potential transport across cell membranes, or for binding to hydrophobic pockets within larger proteins. nih.govnih.gov

L-Glutamine , a polar uncharged amino acid, provides a hydrophilic component to the peptide. nih.govnih.gov Its side chain can act as both a hydrogen bond donor and acceptor, potentially facilitating specific interactions with receptors or enzymes.

Given this combination of a phosphorylatable residue, hydrophobic elements, and a polar group, this tetrapeptide could theoretically modulate cellular functions by interacting with specific signaling pathways.

Postulated Interactions with Biological Macromolecules

The biological effects of a peptide are mediated through its interactions with larger macromolecules such as enzymes and receptors.

The sequence of this compound suggests several potential interactions with enzymes. For instance, it could serve as a substrate for various proteases, which cleave peptide bonds at specific sites. The presence of tyrosine and valine might make it a target for chymotrypsin-like proteases, which preferentially cleave at the C-terminus of aromatic (like tyrosine) and large hydrophobic residues (like valine).

Furthermore, as mentioned, the N-terminal tyrosine makes the peptide a hypothetical substrate for tyrosine kinases. Phosphorylation of the tyrosine residue would introduce a negatively charged phosphate (B84403) group, drastically altering the peptide's chemical properties and its potential interactions with other proteins. This modification could, for example, create a binding site for proteins containing SH2 domains, which are known to recognize and bind to phosphotyrosine motifs.

| Enzyme Class | Hypothetical Interaction | Potential Consequence |

| Proteases (e.g., Chymotrypsin-like) | Cleavage of the peptide bond following Tyrosine or Valine. | Inactivation or modulation of the peptide's activity. |

| Tyrosine Kinases | Phosphorylation of the Tyrosine residue. | Creation of a phosphotyrosine motif, potentially initiating a signaling cascade or altering protein-protein interactions. |

| Peptidases | Degradation of the peptide. | Regulation of the peptide's half-life and bioavailability. |

This table presents hypothetical interactions based on the peptide's amino acid sequence.

The binding of a peptide to a receptor is a highly specific interaction governed by various non-covalent forces. nih.govnih.govuspto.govnih.gov The tetrapeptide this compound possesses several features that could contribute to receptor binding.

| Structural Feature | Potential Interaction | Contribution to Binding |

| Tyrosine side chain (phenol group) | Hydrogen bonding, π-π stacking | Specificity and affinity |

| Valine side chains (isopropyl groups) | Hydrophobic interactions | Affinity and correct positioning in the binding pocket |

| Glutamine side chain (amide group) | Hydrogen bonding | Specificity |

| Peptide backbone | Hydrogen bonding | Structural conformation and interaction with the receptor |

This table outlines the theoretical contributions of the peptide's structural features to receptor binding.

Short amino acid sequences often act as recognition motifs within larger proteins, mediating protein-protein interactions or serving as binding sites for other molecules. While the exact sequence "Tyr-Val-Gln-Val" is not prominently documented as a subsequence in major public databases, shorter motifs within it are found in biologically active peptides.

For example, the "Tyr-Val" motif is present in a 68-amino acid antigenic peptide derived from protein B23. chegg.com Another example is the hexapeptide Trp-Lys-Tyr-Met-Val-D-Met, which contains a "Tyr-Met-Val" sequence and is known to activate neutrophils. The presence of these shorter, related motifs in functional peptides suggests that the "Tyr-Val" portion of this compound could potentially serve as a recognition element for binding partners.

Peptidomimetic Design and Modification Strategies

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. chegg.com

One powerful strategy in peptidomimetic design is the substitution of a standard amino acid with an aza-amino acid, where the α-carbon is replaced by a nitrogen atom. This modification has profound effects on the peptide's backbone conformation and its biological activity.

The incorporation of an aza-amino acid can induce specific secondary structures, such as β-turns, which are often critical for receptor recognition. For instance, replacing one of the valine residues in this compound with aza-valine could conformationally constrain the peptide, potentially locking it into a bioactive conformation and increasing its affinity for a target receptor. Studies have shown that aza-amino acid substitution can significantly impact the folding patterns and stability of peptides. However, it is also noted that aza-amino acids may not be well-tolerated within β-sheet structures and can be disruptive to β-hairpin geometries. The precise effect of such a substitution would depend on the specific position of the aza-amino acid and the desired conformational outcome.

Design of Conformationally Constrained Analogs

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides, such as this compound, are often highly flexible, which can be a disadvantage for therapeutic applications as it can lead to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists design conformationally constrained analogs. These are modified versions of the peptide where the flexibility is reduced to lock it into a specific, biologically active conformation.

Several strategies can be employed to create conformationally constrained analogs of this compound:

Macrocyclization: This involves creating a cyclic structure by forming a covalent bond between two points of the peptide chain. For this tetrapeptide, cyclization could be achieved between the N-terminal tyrosine and the C-terminal valine, or between the side chains of the amino acids. The introduction of reactive groups on the amino acid side chains would be necessary to facilitate this.

Stapled Peptides: A "staple" can be introduced by creating a covalent linkage between the side chains of two amino acids within the peptide. In the case of this compound, this could involve replacing two of the valine or glutamine residues with non-natural amino acids that have reactive side chains, allowing for the formation of a hydrocarbon staple. This technique is particularly useful for stabilizing helical structures. nih.gov

Incorporation of Rigid Amino Acids: Replacing one of the natural amino acids with a more rigid one, such as proline or a synthetic amino acid with a constrained ring structure, can significantly reduce the conformational flexibility of the peptide.

D-Amino Acid Substitution: The introduction of a D-amino acid (the mirror image of the natural L-amino acid) can induce specific turns in the peptide backbone, leading to a more defined structure. nih.gov For instance, replacing one of the L-valine residues with D-valine could stabilize a beta-turn conformation.

The goal of these modifications is to create a peptide analog that maintains the key interactions with its biological target while having improved stability and potency. The specific strategy chosen would depend on the desired final conformation and the nature of the target interaction.

| Strategy | Description | Potential Application to this compound |

| Macrocyclization | Formation of a cyclic peptide structure. | Linking the N-terminus (Tyrosine) and C-terminus (Valine). |

| Stapled Peptides | Covalent linkage between amino acid side chains. | Introducing non-natural amino acids to create a hydrocarbon staple. |

| Rigid Amino Acids | Incorporation of amino acids with restricted movement. | Replacing a Valine or Glutamine with Proline or a synthetic analog. |

| D-Amino Acid Substitution | Using a mirror-image amino acid to induce turns. | Replacing an L-valine with a D-valine to create a beta-turn. |

Structure-Based Design Principles for Modulators

Structure-based design is a powerful approach for developing molecules that can modulate the activity of a biological target. This process relies on a detailed understanding of the three-dimensional structure of the target protein and how a peptide, such as this compound, might bind to it.

The principles of structure-based design for modulators based on this tetrapeptide would involve:

Target Identification and Structural Analysis: The first step is to identify a biological target for which this compound or a similar peptide shows some activity. The three-dimensional structure of this target would then be determined using techniques like X-ray crystallography or NMR spectroscopy.

Computational Modeling and Docking: With the structure of the target known, computational docking studies can be performed. These simulations predict how the tetrapeptide would bind to the target, identifying the key amino acid residues involved in the interaction. For example, the tyrosine residue might form hydrogen bonds with the target, while the valine residues could be involved in hydrophobic interactions.

Pharmacophore Modeling: A pharmacophore model identifies the essential features of the peptide that are required for biological activity. For this compound, this might include the aromatic ring of tyrosine, the hydrogen-bonding capabilities of glutamine, and the hydrophobicity of the valine residues.

Iterative Design and Synthesis: Based on the insights from modeling, new analogs of the tetrapeptide can be designed to improve binding affinity and specificity. This could involve substituting amino acids, modifying side chains, or creating peptidomimetics (small molecules that mimic the peptide's structure and function). For example, if a hydrophobic pocket is identified in the target's binding site, replacing a valine with a more hydrophobic amino acid might enhance binding. Each new analog is then synthesized and tested for its biological activity, and the results are used to refine the model in an iterative cycle.

A crucial aspect of this process is the structure-activity relationship (SAR) study, which systematically investigates how changes in the peptide's structure affect its activity. creative-peptides.comrsc.org This provides a detailed map of the chemical features that are important for the desired biological effect.

| Design Principle | Description | Relevance to this compound |

| Target Identification | Finding the biological partner for the peptide. | A prerequisite for any rational design of modulators. |

| Computational Docking | Simulating the binding of the peptide to its target. | Predicting key interactions of Tyrosine, Valine, and Glutamine. |

| Pharmacophore Modeling | Identifying essential features for activity. | Defining the role of aromatic, hydrophobic, and polar groups. |

| Iterative Design | Cyclical process of design, synthesis, and testing. | Optimizing the peptide sequence for enhanced biological effect. |

Theoretical Involvement in Cellular Pathways

While there is no direct evidence linking the specific tetrapeptide this compound to any particular cellular pathway, we can hypothesize its potential involvement based on the known roles of its constituent amino acids.

Tyrosine: L-tyrosine is a precursor for the synthesis of several important signaling molecules. nih.govnih.gov These include the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the thyroid hormones. nih.gov Therefore, a peptide containing tyrosine could theoretically influence pathways regulated by these molecules, such as neuronal signaling, stress response, and metabolism. The hydroxyl group on tyrosine can also be phosphorylated, a key mechanism in many signal transduction pathways. plos.org

Valine: As a branched-chain amino acid (BCAA), L-valine is essential for protein synthesis and plays a role in energy metabolism. nih.gov Studies on the dipeptide L-tyrosyl-L-valine have shown its use in cell culture media to improve cell growth and productivity, suggesting a role in cellular metabolism and viability. nih.gov

Glutamine: L-glutamine is the most abundant amino acid in the bloodstream and is a key player in a multitude of metabolic pathways. It is a crucial nitrogen donor for the synthesis of nucleotides and other amino acids. nih.govacs.org It also serves as a major energy source for rapidly dividing cells, including immune cells and cancer cells. Given glutamine's central role in cellular metabolism and nitrogen balance, a peptide containing glutamine could potentially influence these fundamental processes.

Considering these roles, the tetrapeptide this compound could theoretically be involved in:

Signal Transduction: Through the potential phosphorylation of its tyrosine residue.

Neurotransmission: As a potential precursor or modulator of catecholamine synthesis.

Cellular Metabolism: By being broken down to provide its constituent amino acids for energy or biosynthesis.

Nutrient Sensing: Peptides can sometimes act as signaling molecules to indicate nutrient availability.

It is important to emphasize that these are theoretical possibilities based on the known functions of the individual amino acids. The specific biological activity of the intact tetrapeptide would depend on its unique structural properties and its interactions with specific cellular targets, which remain to be experimentally determined.

Advanced Research Methodologies and Future Directions

Development of High-Throughput Screening Assays for Peptide Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of massive compound libraries for specific activities. nih.gov For a peptide like L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, HTS assays are crucial for identifying its potential biological functions. These assays can be broadly categorized into biochemical, cell-based, and virtual screening approaches.

Biochemical Assays: These assays measure the effect of a peptide on a specific molecular interaction, such as enzyme inhibition or receptor binding. A common method is the competitive binding assay, where a known, labeled ligand and a library of test peptides (which would include TVQV) compete for binding to a target protein. A change in signal, often fluorescence or luminescence, indicates that the test peptide has displaced the known ligand, signifying a binding interaction. drugtargetreview.com Resazurin-based assays, for example, are cost-effective and compatible with peptides for screening antimicrobial activity in a high-throughput manner. nih.gov

Cell-Based Assays: These assays assess the effect of a peptide on whole living cells. This could involve measuring changes in cell viability, gene expression, or signaling pathway activation. For instance, to screen for antimicrobial properties, a bacterial strain engineered to produce a luminescent signal can be used; a decrease in light intensity upon exposure to the peptide indicates a loss of cell viability and thus antimicrobial activity. springernature.com

High-Throughput Virtual Screening (HTVS): As a computational alternative, HTVS employs algorithms to screen large virtual libraries of compounds against a biological target. youtube.com This method predicts binding affinities and physicochemical properties, saving significant time and resources compared to laboratory testing. youtube.com A virtual library containing TVQV and its analogs could be rapidly screened against thousands of protein structures to identify potential interaction partners before any wet-lab experiments are conducted.

| Screening Method | Principle | Typical Application for a Peptide like TVQV | Key Advantage |

|---|---|---|---|

| Competitive Binding Assay | Measures the ability of a test peptide to displace a known, labeled ligand from a target protein. | Identifying receptor binding or enzyme inhibition. | Directly measures binding affinity to a specific target. drugtargetreview.com |

| Cell-Based Luminescence Assay | Monitors changes in cell viability or pathway activation through an engineered light-producing reporter system. | Screening for antimicrobial or cytotoxic activity. | Provides data on biological effects in a cellular context. springernature.com |

| Yeast Surface Display | Peptides are expressed on the surface of yeast cells and screened for binding to a fluorescently labeled target protein. | Screening large libraries for binders to a specific protein target. | Allows for quantitative screening and sorting of high-affinity binders. |

| High-Throughput Virtual Screening (HTVS) | Computational docking of a virtual peptide library to a protein target's 3D structure to predict binding scores. | Prioritizing peptide candidates for synthesis and experimental testing. | Extremely fast and cost-effective for screening vast chemical spaces. youtube.com |

Bioinformatics and Cheminformatics Approaches

Bioinformatics and cheminformatics are indispensable computational tools that facilitate the analysis, prediction, and management of complex chemical and biological data. researchgate.netunibe.ch These approaches are critical for understanding the properties of peptides like this compound and guiding their development.

Predictive modeling uses computational algorithms to forecast the physicochemical and biological properties of a peptide from its amino acid sequence alone. researchgate.net For TVQV, these models can predict characteristics such as solubility, stability, isoelectric point, and potential for transmembrane passage. researchgate.net

Machine learning and deep learning models have become increasingly powerful in predicting peptide-protein interactions (PepPIs). nih.gov These models can be trained on large datasets of known interacting pairs to identify complex patterns that govern binding. nih.govnih.gov For example, a deep learning model like TPepPro can predict PepPIs by extracting features from both the peptide sequence and the global structure of the target protein. oup.com Another approach, ProteoRift, uses a deep attention-based network to predict multiple peptide properties, such as length and modification status, directly from mass spectrometry data, which can help reduce the search space in large-scale proteomic studies. nih.gov Such tools could be used to generate a ranked list of potential protein targets for TVQV, significantly accelerating the process of functional annotation. nih.govoup.com

Peptide databases are vast repositories of sequence and structural information. Tools like the Basic Local Alignment Search Tool (BLAST) allow researchers to compare a query sequence, such as TVQV, against these databases to find regions of local similarity. nih.govmolbiol-tools.ca This can reveal if the TVQV motif exists within known proteins, potentially providing clues about its evolutionary origin and function. rcsb.org

Specialized protein motif databases, such as PROSITE, can be used to scan a protein sequence for known functional sites. weizmann.ac.ilnovoprolabs.com By searching for the "TVQV" sequence, one could identify all proteins in the database that contain this exact motif. expasy.orgkelleybioinfo.org This is distinct from a homology search, as it looks for perfect identity, which could indicate a conserved functional or structural role across different proteins. amrita.edu Publicly available resources like UniProt provide tools to perform exact peptide searches, finding all protein sequences that contain the query peptide. ebi.ac.ukuniprot.org Such analyses are the first step in forming hypotheses about the peptide's biological relevance.

| Database/Tool | Function | Application to TVQV Research | Reference |

|---|---|---|---|